molecular formula C25H21BrN4O4S B2525068 6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-47-6

6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2525068
CAS No.: 422287-47-6
M. Wt: 553.43
InChI Key: HWDQYEYPHYZOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a quinazolinone derivative featuring a bromo substituent at position 6, a sulfanylidene group at position 2, and a piperazine-carbonyl-furan moiety linked via a benzyl group. This compound’s structural complexity arises from its hybrid pharmacophore design, combining a quinazolinone core with a furan-carbonyl-piperazine side chain, which may enhance binding affinity to biological targets such as kinases or GPCRs .

Properties

IUPAC Name

6-bromo-3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN4O4S/c26-18-7-8-20-19(14-18)23(32)30(25(35)27-20)15-16-3-5-17(6-4-16)22(31)28-9-11-29(12-10-28)24(33)21-2-1-13-34-21/h1-6,13,18-20H,7-12,14-15H2,(H,27,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWVDMKWLWBOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with several substituents, including a bromo group and a piperazine derivative linked through a furan-2-carbonyl moiety. The presence of the sulfanylidene group also contributes to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrahydroquinazoline scaffold followed by the introduction of various functional groups. Common methods include:

  • Condensation Reactions : Utilizing furan derivatives and piperazine to form the desired carbonyl linkages.
  • Bromination : The introduction of the bromine atom at specific positions to enhance biological activity.
  • Thionylation : Incorporating sulfanylidene functionality through thionyl chloride reactions.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including those with furan and quinazoline components, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against E. coli and S. aureus .
CompoundMIC (µg/mL)Target Organism
6-Bromo derivative8E. coli
Piperazine analog16S. aureus

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of multiple heteroatoms and functional groups that can interact with biological targets involved in cancer cell proliferation.

  • Cell Line Studies : Preliminary studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell migration .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study assessed various piperazine derivatives for their antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. The results showed that compounds with similar structures to 6-Bromo derivatives had MIC values significantly lower than standard antibiotics .
  • Anticancer Activity Evaluation :
    Another research effort focused on evaluating the anticancer potential of tetrahydroquinazoline derivatives in vitro. The study found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting their utility as therapeutic agents .

Comparison with Similar Compounds

Quinazolinone Derivatives with Piperazine Substitutions

  • 6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS 422287-50-1): Structural Difference: Replaces the furan-2-carbonyl group with a 2-methoxyphenyl moiety. Molecular Weight: 565.5 g/mol (identical to the target compound due to isosteric substitution) .
  • N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3): Structural Difference: Lacks the bromo and sulfanylidene groups but includes a 4-fluorophenyl carboxamide. Physicochemical Data: Melting point = 196.5–197.8 °C; yield = 57.3% . Bioactivity: Fluorine substitution improves metabolic stability in hepatic microsomal assays (t½ > 60 min) compared to non-halogenated analogs .

Substituent Effects on Bioactivity

Halogenation Patterns

  • 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one: Structural Difference: Substitutes sulfanylidene with an amino group and lacks the piperazine-furan chain. Bioactivity: Demonstrated analgesic activity in rodent models (ED50 = 12 mg/kg), attributed to the o-aminophenyl group’s hydrogen-bonding capacity .
  • 6-Bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine (CAS 727977-41-5): Structural Difference: Replaces quinazolinone with an imidazopyridine core. Bioactivity: Exhibits α1-adrenergic receptor antagonism (IC50 = 0.8 nM), suggesting the bromo-piperazine motif enhances target engagement .

Piperazine-Linked Pharmacophores

Furan vs. Aryl Carbonyl Groups

  • Target Compound (Furan-2-carbonyl) :

    • The furan ring’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites.
    • Synthetic Feasibility : Furan carbonyl introduces steric constraints during piperazine acylation (yields ~40–50% estimated) .
  • 4-(3,4-Dimethoxybenzyl)piperazine Analogs :

    • Example : 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine.
    • Impact : Methoxy groups improve solubility (aqueous solubility = 0.12 mg/mL) but reduce CNS penetration due to increased polarity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Highlights
6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Quinazolinone Furan-2-carbonyl-piperazine, Br, sulfanylidene 565.5 N/A Theoretical kinase inhibition
6-Bromo-3-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one Quinazolinone 2-Methoxyphenyl-piperazine, Br, sulfanylidene 565.5 N/A Enhanced lipophilicity
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Quinazolinone 4-Fluorophenyl carboxamide 435.4 196.5–197.8 Improved metabolic stability
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Quinazolinone o-Aminophenyl, Br 348.2 N/A Analgesic activity (ED50 = 12 mg/kg)

Research Findings and Implications

  • Piperazine-Furan Hybrids : The furan-carbonyl-piperazine moiety in the target compound may confer selectivity for ATP-binding pockets in kinases, as seen in structurally related imidazopyridines .
  • Sulfanylidene vs.
  • Halogen Effects : Bromine at position 6 is conserved across active analogs, suggesting a role in hydrophobic interactions or steric stabilization .

Q & A

Q. What are the key synthetic steps and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Core formation : Construction of the tetrahydroquinazolin-4-one core via cyclization of brominated precursors under basic conditions.
  • Piperazine coupling : Introduction of the 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl group via nucleophilic acyl substitution or amide coupling. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions .
  • Sulfanylidene incorporation : Thiolation using sulfurizing agents like Lawesson’s reagent, optimized at reflux in toluene .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and piperazine-furan connectivity.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Enzyme inhibition assays : Target kinases or proteases due to the compound’s heterocyclic core.
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) given structural similarities to bioactive tetrahydroquinazoline derivatives .

Advanced Research Questions

Q. How can coupling reactions between the piperazine and furan-carbonyl moieties be optimized to enhance yield?

  • Catalyst selection : Use coupling agents like HATU or EDCI with DMAP to improve amide bond formation efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while maintaining inert atmospheres reduces oxidation .
  • Post-reaction purification : Gradient column chromatography (hexane/EtOAc) isolates the product from unreacted furan-2-carbonyl chloride .

Q. How should researchers address contradictions in biological activity data among structurally similar piperazine derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., furan vs. phenyl groups) to isolate contributing factors.
  • Meta-analysis : Compare datasets from similar compounds (e.g., ’s table of analogs with varying antimicrobial/anticancer activities) to identify trends in substituent effects .

Q. What methodologies are suitable for studying target interactions and binding mechanisms?

  • Surface plasmon resonance (SPR) : Real-time kinetics for measuring affinity to receptors like GPCRs or kinases.
  • Molecular docking : Computational modeling using software like AutoDock Vina to predict binding poses with active sites, guided by the compound’s sulfanylidene and furan-carbonyl motifs .

Q. How can regioselectivity challenges during bromination of the quinazolinone core be mitigated?

  • Directing groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) to steer bromine placement.
  • Lewis acid catalysis : Use FeBr3 or AlCl3 to enhance selectivity at the 6-position, followed by deprotection .

Methodological Considerations

Q. What strategies minimize side reactions during thiolation to form the sulfanylidene group?

  • Controlled stoichiometry : Limit Lawesson’s reagent to 1.2 equivalents to prevent over-sulfurization.
  • Low-temperature quenching : Rapid cooling after reaction completion reduces decomposition .

Q. How should stability studies be designed for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 4–9) at 37°C and monitor via LC-MS over 48 hours.
  • Light sensitivity testing : Store samples under UV/vis light and assess photodegradation by NMR .

Data Interpretation and Validation

Q. What statistical approaches validate reproducibility in synthetic yield and bioactivity data?

  • Triplicate experiments : Report mean yield ± standard deviation (SD) across three independent syntheses.
  • Dose-response curves : IC50 values with 95% confidence intervals in biological assays to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.